methyl 2-hydroxy-4-vinylbenzoate
Description
Methyl 2-hydroxy-4-vinylbenzoate is an aromatic ester derivative of benzoic acid, characterized by a hydroxyl (-OH) group at the ortho position (C2) and a vinyl (-CH=CH₂) group at the para position (C4) on the benzene ring. The compound’s structure combines the reactivity of a phenolic hydroxyl group with the unsaturated vinyl moiety, making it a versatile intermediate in organic synthesis and polymer chemistry. The esterification of the carboxylic acid group with methanol enhances its volatility and solubility in organic solvents compared to its parent acid.
Key properties of this compound include:
- Molecular formula: C₁₀H₁₀O₃
- Molecular weight: 178.18 g/mol
- Functional groups: Phenolic hydroxyl (acidic, hydrogen-bonding), vinyl (electrophilic, polymerizable), and ester (hydrolyzable).
The vinyl group’s reactivity enables applications in polymerization (e.g., as a monomer for functionalized polymers) or as a Michael acceptor in conjugate addition reactions. The hydroxyl group may serve as a site for further derivatization, such as alkylation or acetylation .
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl 4-ethenyl-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3-6,11H,1H2,2H3 |
InChI Key |
DHULXNNMTLLPQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-vinylbenzoate typically involves the esterification of 2-Hydroxy-4-vinyl-benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
methyl 2-hydroxy-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-4-vinyl-benzoic acid.
Reduction: Formation of 2-Hydroxy-4-ethyl-benzoic acid methyl ester.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
methyl 2-hydroxy-4-vinylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-vinylbenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituted Benzoate Esters
Key Differences in Properties and Reactivity
Polarity and Solubility: The amino group in methyl 2-amino-4-hydroxybenzoate increases polarity, improving aqueous solubility, while the vinyl group in the target compound reduces polarity, favoring organic solvents . Butyl 4-hydroxybenzoate (a paraben) exhibits higher lipophilicity than methyl esters, enhancing its penetration into microbial cell membranes for preservative efficacy .
Chemical Reactivity :
- The vinyl group in this compound enables polymerization or electrophilic additions, unlike the stable acetamido or benzyloxy groups in analogs .
- The ester group in all compounds is susceptible to hydrolysis, but the rate varies with substituents. Electron-withdrawing groups (e.g., acetamido) accelerate hydrolysis, while bulky groups (e.g., benzyloxy) slow it .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
